molecular formula C26H23N3O4 B3909109 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide

Cat. No.: B3909109
M. Wt: 441.5 g/mol
InChI Key: DCDFLRGDSCFFIX-VNEFOTFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide is a complex organic compound that features a benzodioxole ring, a hydrazone linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone, followed by the formation of a hydrazone linkage.

    Claisen-Schmidt Condensation: This reaction involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with acetophenone under basic conditions to form the intermediate chalcone.

    Hydrazone Formation: The intermediate chalcone is then reacted with phenylhydrazine to form the hydrazone linkage.

    Final Coupling: The hydrazone intermediate is coupled with benzoyl chloride to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and benzamide rings.

    Reduction: Amines and other reduced forms of the hydrazone linkage.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, while the hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also features a benzodioxole ring and has similar biological activities.

    (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Another compound with a benzodioxole ring, used in various organic synthesis applications.

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and benzamide moiety differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-2-21(19-9-5-3-6-10-19)28-29-26(31)22(27-25(30)20-11-7-4-8-12-20)15-18-13-14-23-24(16-18)33-17-32-23/h3-16H,2,17H2,1H3,(H,27,30)(H,29,31)/b22-15+,28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFLRGDSCFFIX-VNEFOTFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.